rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]acetic acid
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Overview
Description
The compound rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]acetic acid is an intriguing molecule with a complex structure featuring a bicyclic oxabicycloheptene ring. This structural framework makes it a significant subject of study in various scientific domains including synthetic chemistry, pharmacology, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]acetic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile. The following steps outline a general synthetic route:
Starting Materials: : Common starting materials include cyclopentadiene and maleic anhydride.
Cycloaddition Reaction: : The Diels-Alder reaction is carried out in an inert solvent such as toluene or dichloromethane, often at elevated temperatures around 60-80°C.
Hydrolysis: : The resulting adduct undergoes hydrolysis under acidic or basic conditions to produce the desired bicyclic acid derivative.
Industrial Production Methods
In industrial settings, the production methods of this compound are scaled up by optimizing the reaction conditions for yield and purity. The use of continuous flow reactors and automated systems helps achieve high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form a variety of derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can reduce the carboxylic acid group to an alcohol.
Substitution: : Nucleophilic substitution reactions can occur, especially at the functional groups present on the bicyclic ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, Chromium trioxide.
Reduction: : Lithium aluminum hydride, Sodium borohydride.
Substitution: : Nucleophiles such as amines, thiols under mild conditions.
Major Products Formed
Oxidation: : Corresponding ketones, alcohols.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted bicyclic products depending on the nucleophile used.
Scientific Research Applications
In Chemistry
The compound serves as a building block for the synthesis of more complex molecules and polymers. Its unique structure makes it a versatile intermediate in organic synthesis.
In Biology
Research has shown potential bioactivity, making it a candidate for drug development. Its interactions with biological molecules are of significant interest.
In Medicine
In Industry
The compound's stability and reactivity make it useful in material sciences, particularly in developing new materials with desirable mechanical properties.
Mechanism of Action
The mechanism by which rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]acetic acid exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The specific pathways involved often include those related to inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane derivatives: : Compounds with similar bicyclic structures but differing functional groups.
Norbornene derivatives: : Similar ring structure but varying in additional functional moieties.
Uniqueness
What sets rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]acetic acid apart is its specific combination of bicyclic structure and functional groups, offering unique reactivity and bioactivity profiles not seen in other similar compounds.
This compound's distinctiveness and versatility make it a subject of continuous study and application across various scientific fields.
Properties
CAS No. |
1627952-57-1 |
---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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